(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid
CAS No.: 6957-55-7
Cat. No.: VC11793654
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6957-55-7 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+ |
| Standard InChI Key | YVQGKOJJBOYTDX-BQYQJAHWSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid delineates its structure:
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A prop-2-enoic acid backbone () with an (E)-configuration at the double bond.
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A carbamoyl group () attached to the β-carbon.
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A 4-(dimethylamino)phenyl substituent on the carbamoyl nitrogen.
The molecular formula is , yielding a molecular weight of 264.28 g/mol (calculated from atomic masses: ).
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are unavailable, analogues provide insights:
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IR Spectroscopy: Expected peaks include (carboxylic acid: 1680–1720 cm; carbamate: 1640–1680 cm) and (3300–3500 cm) .
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NMR: The (E)-configuration of the double bond would produce a NMR coupling constant Hz .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized via multi-step organic reactions:
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Formation of 4-(Dimethylamino)phenyl Isocyanate:
Reaction of 4-(dimethylamino)aniline with phosgene or triphosgene under anhydrous conditions . -
Carbamoylation of Acrylic Acid Derivatives:
Nucleophilic addition of the isocyanate to a β-keto acid or ester, followed by dehydration to form the α,β-unsaturated system .
Example Reaction Scheme:
\text{4-(Dimethylamino)aniline} + \text{Cl}_3CCOCl} \rightarrow \text{4-(Dimethylamino)phenyl Isocyanate} \text{Isocyanate} + \text{CH}_2=CHCOOEt} \xrightarrow{\text{Base}} \text{(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoate}Reactivity and Functionalization
Key reactions include:
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Michael Addition: The α,β-unsaturated system reacts with nucleophiles (e.g., amines, thiols) at the β-position .
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Decarboxylation: Thermal or acidic conditions may cleave the carboxylic acid group.
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Electrophilic Aromatic Substitution: The dimethylamino group activates the phenyl ring for nitration or sulfonation .
Physicochemical Properties
Industrial and Research Applications
Material Science
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Polymer Precursors: The conjugated system could serve as a monomer for conductive polymers.
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Coordination Chemistry: Chelation with transition metals (e.g., Cu, Fe) for catalytic applications .
Analytical Chemistry
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